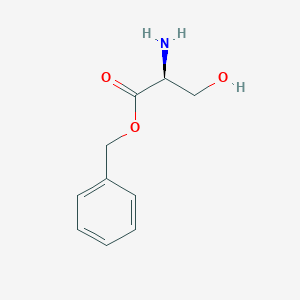

(S)-Benzyl 2-amino-3-hydroxypropanoate

Overview

Description

(S)-Benzyl 2-amino-3-hydroxypropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is an ester derivative of serine, an amino acid, and possesses both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate typically involves the esterification of (S)-serine with benzyl alcohol. The reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid. The process involves the following steps:

Activation of Serine: (S)-Serine is first activated by converting it into its corresponding ester using a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Esterification: The activated serine is then reacted with benzyl alcohol in the presence of an acid catalyst to form this compound.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve enantioselective synthesis, ensuring the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-amino-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-amino-3-oxopropanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, benzyl 2-amino-3-hydroxypropanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Benzyl 2-amino-3-oxopropanoate

Reduction: Benzyl 2-amino-3-hydroxypropanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-Benzyl 2-amino-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein synthesis.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-3-hydroxypropanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-3-hydroxypropanoate: A simpler analog without the benzyl group.

(S)-Benzyl 2-amino-3-oxopropanoate: An oxidized derivative.

(S)-Benzyl 2-amino-3-hydroxypropanol: A reduced derivative.

Uniqueness

(S)-Benzyl 2-amino-3-hydroxypropanoate is unique due to its combination of functional groups and chiral nature, making it a valuable intermediate in asymmetric synthesis. Its benzyl group provides additional stability and reactivity compared to its simpler analogs, enhancing its utility in various chemical transformations.

Biological Activity

(S)-Benzyl 2-amino-3-hydroxypropanoate, also known as (S)-Benzyl serine, is a chiral amino acid derivative with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 197.22 g/mol. The compound features a benzyl group attached to the amino acid backbone, which contributes to its unique biological properties. The stereochemistry of the compound is critical for its biological activity, as enantiomers can exhibit significantly different effects.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. Mechanistically, it appears to modulate pathways involved in cell survival and inflammation, making it a candidate for further research in treating conditions like Alzheimer's disease .

3. Potential as an Anticancer Agent

Recent studies have explored the potential of this compound as an anticancer agent. Preliminary data suggest that it may inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In particular, it has shown efficacy against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that the compound had minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for various strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Neuroprotection in Cell Culture

A study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide showed that pre-treatment with this compound significantly reduced cell death compared to untreated controls. The mechanism was linked to enhanced antioxidant enzyme activity and reduced levels of reactive oxygen species (ROS) in the cells .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357545 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-72-3 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.